molecular formula C14H25BO4 B1401287 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane CAS No. 1106871-37-7

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane

Cat. No. B1401287
CAS RN: 1106871-37-7
M. Wt: 268.16 g/mol
InChI Key: JAEUAPKITKWJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a dioxaborolane group, which is a type of boronic ester . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the dioxaborolane and dioxaspiro groups. Unfortunately, without specific research or crystallographic data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Boronic esters are known to participate in various chemical reactions. For example, they can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization

  • Enantiomerically Pure Spiroacetals Synthesis : A method for synthesizing enantiomerically pure 1,6-dioxaspiro[4.5]decanes and 1,7-dioxaspiro[5.5]undecanes, potentially applicable to compounds like 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane, was described by Schwartz et al. (2005).
  • Synthesis of Spiro Compounds for Biologically Active Compounds : Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, highlighting its potential for producing biologically active compounds, which could relate to the broader category of spiro compounds like this compound Ogurtsov & Rakitin (2020).

Crystal Structure and DFT Studies

  • Molecular Structure Analysis : Huang et al. (2021) conducted a study on similar compounds, using DFT (Density Functional Theory) to calculate molecular structures. Such methods could be applicable for studying the molecular structure of this compound Huang et al. (2021).

Applications in Polymer Science

  • Polymer Synthesis Using Spiro Compounds : The synthesis and characterization of 1,4-Dioxaspiro[4.5]decan-8-one, a useful synthetic intermediate in polymer science, can offer insights into the potential use of this compound in similar applications Zhang (2006).

Spiro Compounds in Nonlinear Optical Materials

  • Nonlinear Optical Material Development : Kagawa et al. (1994) explored 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane as a new material for nonlinear optical devices, suggesting potential exploration of similar spiro compounds like this compound in this field Kagawa et al. (1994).

Mechanism of Action

Future Directions

The future directions for this compound would likely depend on its specific applications. Boronic esters are a topic of ongoing research due to their utility in organic synthesis .

properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO4/c1-12(2)13(3,4)19-15(18-12)11-5-7-14(8-6-11)16-9-10-17-14/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEUAPKITKWJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743186
Record name 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1106871-37-7
Record name 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 4
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.